molecular formula C13H17BrFNZn B14891168 3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide

3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide

Cat. No.: B14891168
M. Wt: 351.6 g/mol
InChI Key: NTGDANYGYMFFKP-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(1-homopiperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3fluoro4[(1homopiperidino)methyl]bromobenzene+Zn3fluoro4[(1homopiperidino)methyl]phenylzinc bromide3-\text{fluoro}-4-[(1-\text{homopiperidino})\text{methyl}]\text{bromobenzene} + \text{Zn} \rightarrow 3-\text{fluoro}-4-[(1-\text{homopiperidino})\text{methyl}]\text{phenylzinc bromide} 3−fluoro−4−[(1−homopiperidino)methyl]bromobenzene+Zn→3−fluoro−4−[(1−homopiperidino)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: This compound is used in the development of new drug candidates, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.

    Biological Studies: Researchers use this compound to study the effects of fluorinated organic molecules on biological systems.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process is often catalyzed by transition metals like palladium, which help in the formation and stabilization of the reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but with a morpholino group instead of a homopiperidino group.

    4-[(4-Morpholino)methyl]phenylzinc iodide: Contains an iodide instead of a bromide, affecting its reactivity and applications.

Uniqueness

3-Fluoro-4-[(1-homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C13H17BrFNZn

Molecular Weight

351.6 g/mol

IUPAC Name

bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]azepane

InChI

InChI=1S/C13H17FN.BrH.Zn/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15;;/h3,7-8H,1-2,5-6,9-11H2;1H;/q-1;;+2/p-1

InChI Key

NTGDANYGYMFFKP-UHFFFAOYSA-M

Canonical SMILES

C1CCCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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